Lipophilicity (XLogP3) Comparison: Intermediate Hydrophobicity Between 5-Isopropylbarbituric Acid and Aprobarbital
The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 0.9, placing its lipophilicity between that of the non-iodinated 5-isopropylbarbituric acid scaffold (LogP = 0.28) and the more lipophilic 5-allyl-5-isopropylbarbituric acid (aprobarbital; LogP = 1.15). The introduction of the iodine atom and the hydroxyl group on the propyl chain moderates the overall hydrophobicity relative to fully alkyl-substituted analogs such as propallylonal (LogP = 1.47) and pentobarbital (LogP ≈ 1.95) [1][2][3][4].
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 (computed by PubChem) |
| Comparator Or Baseline | 5-Isopropylbarbituric acid: LogP = 0.28; Aprobarbital: LogP = 1.15; Propallylonal: LogP = 1.47; Pentobarbital: LogP ≈ 1.95 |
| Quantified Difference | Target is 0.62 log units more lipophilic than 5-isopropylbarbituric acid; 0.25 log units less lipophilic than aprobarbital; 0.57 log units less than propallylonal |
| Conditions | Computed values (XLogP3 3.0 algorithm for target; experimental/logP databases for comparators); all values for neutral species at 25 °C |
Why This Matters
Lipophilicity directly influences blood-brain barrier penetration, tissue distribution, and non-specific protein binding—parameters that dictate experimental suitability for in vivo imaging or tracer studies where precise LogP tuning is required.
- [1] PubChem. CID 59664. XLogP3 = 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/102585-91-1 View Source
- [2] Molbase. 5-Isopropylbarbituric acid. CAS 7391-69-7. LogP = 0.2822. http://qiye.molbase.cn View Source
- [3] Vietmedix / DrugBank. Aprobarbital. LogP = 1.15. https://vietmedix.com View Source
- [4] SIELC Technologies. Propallylonal. LogP = 1.47. https://sielc.com View Source
